6,7-Dimethoxy-2-methylquinoxaline
CAS No.: 143159-04-0
Cat. No.: VC20832726
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143159-04-0 |
---|---|
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 6,7-dimethoxy-2-methylquinoxaline |
Standard InChI | InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 |
Standard InChI Key | BGWJSTZPSPZPFY-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC(=C(C=C2N=C1)OC)OC |
Canonical SMILES | CC1=NC2=CC(=C(C=C2N=C1)OC)OC |
Introduction
Structural Characteristics and Basic Properties
Molecular Structure
6,7-Dimethoxy-2-methylquinoxaline belongs to the quinoxaline class of heterocyclic compounds. Quinoxalines are characterized by a fused ring system consisting of a benzene ring and a pyrazine ring (a six-membered heterocyclic ring containing two nitrogen atoms in para positions). In the case of 6,7-Dimethoxy-2-methylquinoxaline, the structure features two methoxy groups at positions 6 and 7 of the benzene ring, along with a methyl group at position 2 of the pyrazine ring.
The general structural features of quinoxalines, including their pKa values, are documented in the compiled data by Williams, which indicates that quinoxalines typically have distinctive acid-base properties that influence their chemical behavior . This data resource provides valuable reference points for understanding the protonation characteristics of the nitrogen atoms in the quinoxaline ring system.
Physical Properties
Based on structural similarities with related compounds, the following physical properties can be inferred for 6,7-Dimethoxy-2-methylquinoxaline:
Property | Value | Note |
---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₂ | - |
Molecular Weight | Approximately 204.23 g/mol | Calculated based on atomic weights |
Physical State | Likely crystalline solid | Typical for quinoxaline derivatives |
Solubility | Moderate solubility in organic solvents | Based on similar quinoxaline compounds |
Melting Point | Not directly available | Requires experimental determination |
Boiling Point | Not directly available | Requires experimental determination |
For comparison, the related compound 6,7-Dimethoxy-2-methylquinazolin-4-amine has a molecular weight of 219.24 g/mol and a molecular formula of C₁₁H₁₃N₃O₂ . The structural similarity suggests that 6,7-Dimethoxy-2-methylquinoxaline would have comparable physical properties, though with variations due to the different heterocyclic core and functional groups.
Chemical Properties and Reactivity
Acid-Base Properties
Quinoxalines generally exhibit weak basic properties due to the nitrogen atoms in the pyrazine ring. According to the pKa compilation by Williams, quinoxaline derivatives typically have pKa values that reflect their ability to act as weak bases . The presence of the methoxy groups at positions 6 and 7 would likely increase the electron density on the aromatic system, potentially enhancing the basicity of the nitrogen atoms compared to unsubstituted quinoxaline.
Spectroscopic Properties
Dimethoxy-substituted quinoxalines often exhibit characteristic spectroscopic properties. For instance, the related compound 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide demonstrates specific fluorescence properties that enable its use as a fluorescence derivatization reagent . This compound shows fluorescence emission at 442 nm when excited at 362 nm. While 6,7-Dimethoxy-2-methylquinoxaline would have a different substitution pattern, it might exhibit comparable spectroscopic characteristics due to the shared dimethoxy substitution on the benzene ring.
Reactivity Patterns
Based on the general reactivity of quinoxalines and the influence of methoxy and methyl substituents, 6,7-Dimethoxy-2-methylquinoxaline would likely exhibit the following reactivity patterns:
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Electrophilic aromatic substitution reactions would be directed by the electron-donating methoxy groups
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The methyl group at position 2 could participate in side-chain functionalization reactions
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The nitrogen atoms in the pyrazine ring could act as nucleophiles or coordination sites for metal complexation
Comparison with Structurally Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the properties and potential applications of 6,7-Dimethoxy-2-methylquinoxaline:
Structure-Property Relationships
The comparison with these related compounds provides insights into how structural modifications affect the properties of dimethoxy-substituted heterocycles:
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The presence of methoxy groups at positions 6 and 7 generally enhances electron density in the aromatic system, potentially influencing reactivity and spectroscopic properties
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The nature of the heterocyclic core (quinoxaline, quinazoline, isoquinoline) significantly impacts the compound's chemical behavior and biological activity
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Additional functional groups, such as amines or hydrazides, can confer specific reactivity patterns and applications
Analytical Methods for Characterization
Spectroscopic Identification
Characterization of 6,7-Dimethoxy-2-methylquinoxaline would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the methoxy groups (typically around 3.8-4.0 ppm), the methyl group (around 2.5-2.7 ppm), and the aromatic protons
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation pattern information
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-O-C stretching of the methoxy groups and the C=N bonds of the quinoxaline ring
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods similar to those employed for related compounds could be adapted for the analysis of 6,7-Dimethoxy-2-methylquinoxaline. For instance, the HPLC method described for the analysis of 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide derivatives using a reversed-phase column with isocratic elution could serve as a starting point .
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